molecular formula C10H7IN2O B2920218 6-(4-iodophenyl)pyridazin-3(2H)-one CAS No. 586950-22-3

6-(4-iodophenyl)pyridazin-3(2H)-one

Cat. No. B2920218
Key on ui cas rn: 586950-22-3
M. Wt: 298.083
InChI Key: ZSTRNAWXVSBSPR-UHFFFAOYSA-N
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Patent
US08367668B2

Procedure details

7.8 g of 4-iodoacetophenone are converted into the pyridazinone in accordance with GWP 1.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][CH:5]=1)=O.[N:11]1[NH:12][C:13](=[O:17])[CH:14]=CC=1>>[I:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[CH:1]=[CH:14][C:13](=[O:17])[NH:12][N:11]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1NC(C=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(C=C1)C=1C=CC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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